

# SAR103168: A Technical Overview for Myelodysplastic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR103168 |           |
| Cat. No.:            | B1191841  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction

**SAR103168** (also known as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea) is a novel, multi-targeted kinase inhibitor that has been investigated for its therapeutic potential in myeloid malignancies, including high-risk myelodysplastic syndrome (MDS).[1] This technical guide provides a comprehensive overview of the preclinical rationale, clinical development, and available data for **SAR103168** in the context of MDS studies. It is important to note that the clinical development of **SAR103168** was discontinued due to unpredictable pharmacokinetics, which has limited the amount of available clinical data.[2]

## **Core Concepts: Mechanism of Action**

**SAR103168** functions as a potent inhibitor of a range of tyrosine kinases critical to cancer cell proliferation and survival.[3] Its primary mechanism of action involves the suppression of signaling pathways that are frequently dysregulated in myeloid leukemias.

Key Inhibitory Targets of SAR103168:[1][3]

 Src Kinase Family: SAR103168 exhibits potent inhibition of the entire Src kinase family, with a 50% inhibitory concentration (IC50) of 0.65 ± 0.02 nM for the Src kinase.[3]



- BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML).[1]
- Angiogenic Receptor Kinases: It demonstrates activity against several receptor kinases involved in angiogenesis, including:
  - Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)
  - o Tie2
  - Platelet-Derived Growth Factor Receptor (PDGFR)
  - Fibroblast Growth Factor Receptors (FGFR1 and 3)[3]
- Epidermal Growth Factor Receptor (EGFR): EGFR is another target within the inhibitory profile of SAR103168.[3]

By inhibiting these kinases, **SAR103168** disrupts downstream signaling cascades, including the phosphorylation of STAT5, a key protein in signal transduction pathways that promotes cell proliferation and suppresses apoptosis.[3][4] Preclinical studies have shown that this inhibition leads to anti-proliferative and pro-apoptotic effects in leukemic cells.[3]

Signaling Pathway Inhibition by **SAR103168** 

Caption: **SAR103168** inhibits multiple receptor and cytoplasmic tyrosine kinases, blocking downstream STAT5 signaling.

## **Preclinical Data**

Preclinical investigations provided a strong rationale for the clinical evaluation of **SAR103168** in myeloid malignancies.[1] In vitro and in vivo studies demonstrated its potent anti-leukemic activity.

Summary of Preclinical Findings



| Parameter                                                                                                                  | Finding                                                                                                                | Reference |
|----------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Activity                                                                                                          | Nanomolar IC50 for inhibition of proliferation and induction of apoptosis in acute and chronic myeloid leukemic cells. | [3]       |
| Significantly reduced proliferation of leukemic progenitor cells from 29 AML patients.                                     | [1]                                                                                                                    |           |
| Over 85% of AML patient samples were sensitive to the agent, including those with poor-prognosis chromosome abnormalities. | [1]                                                                                                                    |           |
| In Vivo Activity                                                                                                           | Administration resulted in tumor regression in animal models implanted with human AML leukemic cells.                  | [1]       |
| Toxicology                                                                                                                 | Preclinical toxicology studies suggested a favorable toxicity profile.                                                 | [1]       |

## Clinical Studies: Phase I Trial (NCT00981240)

A Phase I, open-label, dose-escalation study of **SAR103168** was conducted in patients with refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes.[1]

## **Study Objectives**

The primary and secondary objectives of this clinical trial are outlined below.

Table 1: Objectives of the Phase I Trial of SAR103168



| Objective Type                                                      | Description                                                                                     | Reference |
|---------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Primary                                                             | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of SAR103168. | [1]       |
| To evaluate the pharmacokinetic (PK) profile of SAR103168.          | [1]                                                                                             |           |
| Secondary                                                           | To evaluate the global safety profile of SAR103168.                                             | [1]       |
| To evaluate the preliminary anti-leukemic efficacy of this agent.   | [1]                                                                                             |           |
| To investigate the potential induction effect on CYP3A4.            | [5]                                                                                             |           |
| To determine the metabolic pathways of SAR103168.                   | [5]                                                                                             | _         |
| To determine the potential impact of SAR103168 on the QTc interval. | [5]                                                                                             |           |

## **Experimental Protocol**

Study Design: This was an open-label, Phase I, dose-escalation study conducted at three centers in the United States.[1]

Patient Population: The study enrolled patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes.[1] A total of 29 patients, aged 18-83 years, were treated with **SAR103168**.[2]

Treatment Regimen: **SAR103168** was administered as a single agent via intravenous infusion over one hour, once daily for five consecutive days. This 5-day treatment constituted one course, which was repeated every two weeks.[1]



Dose Escalation: The study employed a dose-escalation design, with cohorts of 3 to 6 patients at each dose level. The starting dose was 1.2 mg/m²/day. The dose was to be increased in new cohorts based on toxicities observed during the first 4-week treatment period, with the goal of determining the MTD.[5]

Response Evaluation: Responses to **SAR103168** in patients with acute leukemias and MDS were evaluated using the International Working Group (IWG) criteria. Bone marrow aspiration and/or biopsy were performed at baseline, during the second course, and then every two courses thereafter.[1]

Pharmacokinetic Analysis: Plasma concentrations of **SAR103168** were determined using a validated liquid chromatography/tandem mass spectrometry method.[1]

Experimental Workflow for the Phase I Trial of SAR103168

Caption: Workflow of the Phase I clinical trial of **SAR103168** in patients with advanced myeloid malignancies.

#### **Clinical Trial Results**

The Phase I study of **SAR103168** was discontinued by the sponsor prior to reaching the MTD due to the unpredictable nature of drug exposure.[2]

Patient Disposition and Outcomes

Table 2: Patient Disposition in the Phase I Trial of SAR103168



| Parameter                             | Value        | Reference |
|---------------------------------------|--------------|-----------|
| Number of Patients Enrolled           | 30           | [1]       |
| Number of Patients Treated            | 29           | [1]       |
| Mean Number of Treatment<br>Courses   | 2.1 (SD 0.9) | [1]       |
| Reasons for Treatment Discontinuation |              |           |
| Disease Progression                   | 48.3%        | [1]       |
| Other (primarily lack of response)    | 41.4%        | [1]       |
| Adverse Events                        | 10.3%        | [1]       |
| Status at Last Study Contact          |              |           |
| Deceased                              | 44.8%        | [1]       |

Safety and Tolerability: The adverse event profile of **SAR103168** was consistent with what would be expected for the patient population being studied.[1] No individual toxicities were specifically attributed to the investigational drug.[2]

Table 3: Most Frequent Grade 3-4 Treatment-Emergent Adverse Events

| Adverse Event       | Frequency            | Reference |
|---------------------|----------------------|-----------|
| Febrile Neutropenia | Most frequent        | [1]       |
| Pneumonia           | Second most frequent | [1]       |
| Disease Progression | Frequent             | [1]       |
| Bacteremia          | Frequent             | [1]       |

No Grade 4 events or deaths on the study were assessed as being related to the study treatment.[1]



Efficacy: **SAR103168** did not demonstrate a clear clinical benefit within the tested dose range. [1] Preclinical data suggested that the doses administered to patients may have been too low to achieve a therapeutic effect.[1]

Pharmacokinetics: The pharmacokinetic profile of **SAR103168** was characterized by a plasma peak concentration at the end of the infusion, followed by a biphasic decline.[2] However, there was an unpredictable relationship between the drug dose and exposure, which ultimately led to the discontinuation of the study.[1]

### Conclusion

**SAR103168** is a multi-targeted kinase inhibitor with a strong preclinical rationale for its use in myeloid malignancies, including MDS. It demonstrated potent in vitro and in vivo anti-leukemic activity. However, its clinical development was halted during a Phase I trial due to unpredictable pharmacokinetics, which prevented the determination of a maximum tolerated dose and an adequate assessment of its efficacy. While the safety profile was manageable, the lack of a clear clinical benefit at the tested doses and the pharmacokinetic challenges have limited its further investigation in MDS. Future research into multi-kinase inhibitors for MDS may require different formulation strategies or patient selection to overcome the challenges encountered with **SAR103168**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [SAR103168: A Technical Overview for Myelodysplastic Syndrome Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#sar103168-for-myelodysplastic-syndrome-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com